

# NP213 TFA: A Technical Guide to a Novel Synthetic Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NP213 TFA |           |
| Cat. No.:            | B8107579  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

NP213, in its trifluoroacetate (TFA) salt form, is a novel, first-in-class synthetic cyclic antimicrobial peptide (AMP) engineered for potent antifungal activity.[1][2][3] Developed from host defense peptides, NP213 exhibits a rapid and fungicidal mechanism of action primarily by targeting and disrupting the fungal cytoplasmic membrane.[1][2][3][4] This technical guide provides a comprehensive overview of **NP213 TFA**, including its mechanism of action, antimicrobial spectrum, quantitative efficacy data, and detailed experimental protocols for its evaluation.

## Introduction

NP213 is a synthetic, water-soluble, cyclic peptide designed for the topical treatment of fungal infections, most notably onychomycosis (fungal nail infection).[2][5] Its design, inspired by naturally occurring host defense peptides, confers a high cationic charge, which is crucial for its interaction with the negatively charged fungal cell membrane.[3] The cyclic structure of NP213 enhances its stability and resistance to proteolytic degradation.

## **Mechanism of Action**

The primary mechanism of action of NP213 is the rapid perturbation and disruption of the fungal cytoplasmic membrane.[1][2][3][4] This process is initiated by the electrostatic attraction



between the positively charged peptide and the negatively charged components of the fungal membrane. Upon binding, NP213 is thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[6] This direct lytic mechanism contributes to its rapid fungicidal activity.[3][5] There is currently no evidence to suggest that NP213 interacts with specific intracellular signaling pathways.



Click to download full resolution via product page

Mechanism of NP213 membrane disruption.

# Quantitative Data In Vitro Antimicrobial Activity

The in vitro antifungal activity of NP213 has been demonstrated against a range of clinically relevant fungi.



| Organism/Cond ition                                                                         | Assay                                                         | Metric        | Value      | Reference |
|---------------------------------------------------------------------------------------------|---------------------------------------------------------------|---------------|------------|-----------|
| Trichophyton<br>rubrum<br>NCPF0118                                                          | Broth Microdilution (in 1640 medium with human nail keratin)  | MIC           | 16–32 mg/L | [1][4]    |
| Trichophyton<br>rubrum<br>NCPF0118                                                          | Broth Microdilution (in 1640 medium with human skin keratin)  | MIC           | 125 mg/L   | [1][4]    |
| Trichophyton<br>rubrum<br>NCPF0118                                                          | Broth Microdilution (in 1640 medium with lamb's wool keratin) | MIC           | 250 mg/L   | [1][4]    |
| 122 Clinically Relevant Yeast Isolates (Candida spp., Cryptococcus spp., Trichosporon spp.) | Broth<br>Microdilution                                        | Median MIC100 | 1-2 μg/mL  | [1][4]    |

# In Vivo Efficacy and Pharmacokinetics

Preclinical studies in a murine model of disseminated candidiasis have provided insights into the in vivo activity and pharmacokinetic profile of NP213.



| Parameter      | Animal Model | Value      | Reference |
|----------------|--------------|------------|-----------|
| Tolerated Dose | Mice         | 25 mg/kg   | [1][4]    |
| Half-life      | Mice         | ~4.5 hours | [1][4]    |

## **Clinical Efficacy (Onychomycosis)**

NP213 has undergone clinical evaluation for the topical treatment of onychomycosis.

| Clinical Trial<br>Phase | Endpoint                                     | Result            | Treatment<br>Duration | Follow-up | Reference |
|-------------------------|----------------------------------------------|-------------------|-----------------------|-----------|-----------|
| Phase IIa<br>(Study 1)  | Culture<br>Negative                          | 43.3% of patients | 28 days<br>(daily)    | 180 days  | [2][5]    |
| Phase IIa<br>(Study 2)  | Culture<br>Negative for<br>Dermatophyt<br>es | 56.5% of patients | 28 days<br>(daily)    | 360 days  | [2][5]    |

# **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the evaluation of NP213.

# **Minimum Inhibitory Concentration (MIC) Assay**

This protocol is based on the broth microdilution method and is designed to determine the lowest concentration of NP213 that inhibits the visible growth of a microorganism.





Click to download full resolution via product page

Workflow for MIC determination.

#### Materials:

- NP213 TFA
- Sterile 96-well microtiter plates
- Appropriate broth medium (e.g., RPMI-1640)
- Fungal culture
- Spectrophotometer or plate reader

#### Procedure:

- Peptide Preparation: Prepare a stock solution of NP213 TFA in a suitable solvent (e.g., sterile water or DMSO).
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the NP213 stock solution in the broth medium to achieve a range of desired concentrations.



- Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
- Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (no peptide) and a negative control (no inoculum).
- Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the specific fungal species being tested.
- MIC Determination: The MIC is determined as the lowest concentration of NP213 at which
  there is no visible growth of the fungus. This can be assessed visually or by measuring the
  optical density at a specific wavelength.

## In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of NP213 on mammalian cells using a colorimetric assay such as MTT or CCK-8.





#### Click to download full resolution via product page

#### Workflow for in vitro cytotoxicity assay.

#### Materials:

- Mammalian cell line (e.g., HaCaT, HeLa)
- Cell culture medium and supplements
- NP213 TFA
- 96-well cell culture plates
- Cytotoxicity assay kit (e.g., MTT, CCK-8)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Peptide Treatment: Prepare serial dilutions of NP213 in cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- Cell Viability Assessment: Add the cytotoxicity reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of NP213.



## **Murine Model of Disseminated Candidiasis**

This protocol outlines a general procedure for evaluating the in vivo efficacy of NP213 in a murine model of systemic Candida infection.



Click to download full resolution via product page

Workflow for in vivo efficacy testing.

#### Materials:

- Laboratory mice (e.g., BALB/c)
- · Candida albicans strain
- NP213 TFA formulated for in vivo administration
- Sterile saline



• Immunosuppressive agent (e.g., cyclophosphamide), if required

#### Procedure:

- Immunosuppression (Optional): To establish a robust infection, mice can be immunosuppressed prior to infection using an agent like cyclophosphamide.
- Infection: Infect the mice via intravenous injection with a standardized inoculum of Candida albicans.
- Treatment: Administer NP213 at various doses and schedules (e.g., intraperitoneally or intravenously) starting at a defined time point post-infection. Include a vehicle control group.
- Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of illness.
- Fungal Burden Determination: At the end of the study or at specific time points, euthanize the mice and harvest target organs (typically the kidneys). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
- Data Analysis: Analyze survival data using Kaplan-Meier curves and compare fungal burdens between treatment and control groups.

## Conclusion

**NP213 TFA** is a promising synthetic antimicrobial peptide with potent and rapid fungicidal activity. Its primary mechanism of action, the disruption of the fungal cell membrane, makes it an attractive candidate for the development of novel antifungal therapies, particularly for topical applications where high local concentrations can be achieved. The data summarized in this guide provide a solid foundation for further research and development of this innovative peptide. Researchers are encouraged to utilize the provided experimental protocols to further elucidate the therapeutic potential of NP213.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. abmole.com [abmole.com]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. NP213 TFA | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 5. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]
- To cite this document: BenchChem. [NP213 TFA: A Technical Guide to a Novel Synthetic Antimicrobial Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107579#np213-tfa-as-a-synthetic-antimicrobial-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.